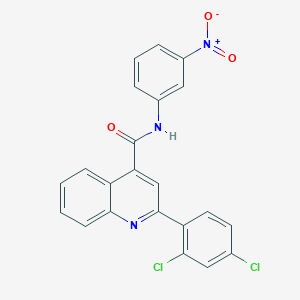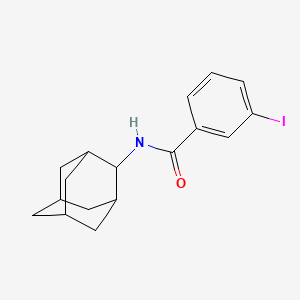![molecular formula C26H27ClN4O4 B5119473 N-[2-(4-CHLOROPHENOXY)ETHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5119473.png)
N-[2-(4-CHLOROPHENOXY)ETHYL]-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline is a complex organic compound that features a combination of aromatic rings, piperazine, and nitro groups
準備方法
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline typically involves multiple steps. One common synthetic route includes:
Formation of the Chlorophenoxyethyl Intermediate: This step involves the reaction of 4-chlorophenol with ethylene oxide under basic conditions to form 2-(4-chlorophenoxy)ethanol.
Introduction of the Nitro Group: The next step involves nitration of aniline to introduce the nitro group at the 2-position.
Coupling with Piperazine: The final step involves coupling the nitroaniline intermediate with 4-(4-methylbenzoyl)piperazine under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
N-[2-(4-Chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and various electrophiles for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[2-(4-Chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.
作用機序
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar compounds to N-[2-(4-Chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitroaniline include:
N-[2-(4-Chlorophenoxy)ethyl]-3-methoxybenzamide: This compound also features a piperazine moiety and is used as a selective dopamine receptor ligand.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine structure and is used for its antibacterial activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
特性
IUPAC Name |
[4-[3-[2-(4-chlorophenoxy)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c1-19-2-4-20(5-3-19)26(32)30-15-13-29(14-16-30)22-8-11-25(31(33)34)24(18-22)28-12-17-35-23-9-6-21(27)7-10-23/h2-11,18,28H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYFDAOPSVCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)

![(5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5119432.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![[(3-Nitrophenyl)-phenylmethyl]urea](/img/structure/B5119455.png)
![methyl (5-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)
![N-[(4-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B5119465.png)
![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B5119478.png)

![N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B5119491.png)
![(2R*,6S*)-4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5119499.png)
![2-[6-(2-Fluorophenoxy)hexylamino]ethanol](/img/structure/B5119502.png)
